Fmoc-iminodiacetic acid is a derivative of iminodiacetic acid where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇N₁O₆, with a molecular weight of 355.34 g/mol . The structure includes two carboxylic acid groups and an imino group, making it a versatile building block for various chemical applications.
N-Fmoc-iminodiacetic acid (N-Fmoc-IDA) is a valuable building block in the field of peptide chemistry, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids, in a controlled and efficient manner. N-Fmoc-IDA finds application in various scientific research areas due to its unique properties.
The "Fmoc" portion of the molecule refers to a specific protecting group called Fluorenylmethoxycarbonyl. Protecting groups are temporary chemical modifications used during SPPS to control the reactivity of specific amino acid side chains. Fmoc is a photolabile protecting group, meaning it can be removed using ultraviolet (UV) light []. This characteristic allows for the controlled addition of amino acids during peptide chain assembly. N-Fmoc-IDA incorporates the Fmoc group at the N-terminus (amino group) of iminodiacetic acid, making it a valuable starting material for Fmoc-based SPPS.
The iminodiacetic acid moiety of the molecule possesses two carboxylic acid groups. These groups can bind to metal ions, forming stable complexes. This chelating property of N-Fmoc-IDA makes it useful for various applications, such as:
The synthesis of Fmoc-iminodiacetic acid typically involves the coupling of N-protected iminodiacetic acid with amino acid derivatives. Common methods include:
The reaction conditions can vary significantly based on the desired outcome and the specific amino acids used.
Fmoc-iminodiacetic acid is primarily used in:
Interaction studies involving Fmoc-iminodiacetic acid focus on its role as a linker in peptide synthesis. These studies often examine how variations in reaction conditions affect the efficiency and yield of peptide formation. For instance, pH levels can significantly influence the cleavage kinetics of ester bonds, impacting the release rates of synthesized peptides from solid-phase supports .
Several compounds share structural similarities with Fmoc-iminodiacetic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Iminodiacetic Acid | Two carboxylic groups | Lacks Fmoc protection; simpler structure |
N-Boc-Iminodiacetic Acid | Similar core structure with Boc group | Different protecting group; less stability |
N-Acetamido-Iminodiacetic Acid | Acetamido group instead of Fmoc | Less reactive due to acetamido protection |
Fmoc-iminodiacetic acid stands out due to its enhanced stability and reactivity provided by the Fmoc protecting group, making it particularly suitable for complex peptide synthesis.
Irritant